(Z)-3-((2-nitrophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile
Description
Properties
IUPAC Name |
(Z)-3-(2-nitroanilino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O2S/c19-10-14(11-20-15-8-4-5-9-17(15)22(23)24)18-21-16(12-25-18)13-6-2-1-3-7-13/h1-9,11-12,20H/b14-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHVYQZVVQUGFS-KAMYIIQDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC=C3[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC=CC=C3[N+](=O)[O-])/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-((2-nitrophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-nitroaniline with 4-phenylthiazole-2-carbaldehyde in the presence of a base to form the corresponding Schiff base. This intermediate is then subjected to a Knoevenagel condensation with malononitrile under basic conditions to yield the desired acrylonitrile derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-((2-nitrophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The acrylonitrile moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can react with the acrylonitrile group under basic or acidic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted acrylonitrile derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that thiazole derivatives, including (Z)-3-((2-nitrophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile, exhibit significant anticancer properties. The compound has been tested against several cancer cell lines, demonstrating potent cytotoxic effects.
Cell Lines Tested:
- MDA-MB-231 (breast cancer)
- HT29 (colon cancer)
- Jurkat (T-cell leukemia)
IC50 Values:
The compound exhibited IC50 values comparable to standard chemotherapeutics such as doxorubicin, indicating strong antiproliferative activity.
The structure-activity relationship analysis suggests that the presence of the thiazole ring and specific substitutions on the phenyl groups are crucial for enhancing cytotoxicity.
Antimicrobial Activity
The antimicrobial properties of the compound have been assessed against various microorganisms, including bacteria and fungi.
Microorganisms Tested:
- Staphylococcus aureus
- Candida albicans
- Escherichia coli
Methodology:
The disk diffusion method was utilized to evaluate antimicrobial efficacy.
| Microorganism | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate | |
| Candida albicans | Significant | |
| Escherichia coli | Low |
The results indicate varying degrees of antimicrobial activity, particularly against Staphylococcus aureus and Candida albicans.
Case Studies
A recent case study focused on the synthesis and evaluation of related thiazole compounds demonstrated significant anticancer properties in vitro. The study highlighted the importance of electron-donating groups in enhancing activity against cancer cell lines.
Notable Findings:
- Compounds with electron-donating groups showed increased cytotoxicity.
- Structure modifications led to variations in biological activity, indicating the potential for developing more effective derivatives.
Mechanism of Action
The mechanism of action of (Z)-3-((2-nitrophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl and thiazolyl groups can form hydrogen bonds and π-π interactions with target proteins, leading to inhibition or activation of biological pathways. The acrylonitrile moiety can undergo nucleophilic addition reactions, further modulating its biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Rings
Compound 1 : (Z)-3-((3-Chloro-2-methylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile ()
- Molecular Formula : C₁₉H₁₃ClN₄O₂S
- Key Differences: Chloro and methyl substituents on the aniline ring vs. the target's unsubstituted 2-nitrophenylamino group. Para-nitro group on the thiazole-attached phenyl vs. the target's 4-phenylthiazole without nitro substitution.
- Implications: Increased steric bulk and electron-withdrawing effects from Cl and NO₂ may enhance stability but reduce solubility. The para-nitro group could amplify NLO responses compared to the target .
Compound 2 : (Z)-3-(2-Nitrophenyl)-2-(4-methylphenyl)acrylonitrile ()
- Molecular Formula : C₁₆H₁₁N₃O₂
- Key Differences :
- Lacks the thiazole ring; replaced with a 4-methylphenyl group.
- Methyl substituent is electron-donating, contrasting with the thiazole’s electron-rich nature.
Heterocyclic Core Modifications
Compound 3 : (Z)-2-(4-Nitrophenyl)-3-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acrylonitrile ()
- Key Differences :
- Pyrazole ring instead of thiazole.
- Dihydro-pyrazole introduces sp³ hybridization, reducing aromaticity.
- Implications :
Compound 4 : (Z)-Ethyl-2-(2-((E)-3-(2-nitrophenyl)allylidene)amino)-4-oxo-3-phenylthiazolidin-5-ylidene) acetate ()
- Key Differences: Thiazolidinone ring (with a ketone) vs. thiazole. Ester and allylidene groups add polar functionality.
- Ester moiety may improve solubility but reduce thermal stability .
Halogen-Substituted Derivatives
Compound 5 : (Z)-3-(2-Bromo-4-fluorophenyl)-2-(2-nitrophenyl)acrylonitrile ()
- Key Differences :
- Bromo and fluoro substituents on the phenyl ring.
- Lacks the thiazole ring.
- Implications :
Compound 6 : (E)-3-((2-Fluoro-5-nitrophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile ()
- Key Differences :
- Fluoro substituent at the 5-position and nitro at the 2-position on the aniline ring.
- E-configuration vs. Z-configuration in the target.
- Implications: Fluorine’s electronegativity may strengthen dipole moments, enhancing NLO properties.
Functional Group Additions
Compound 7 : 3-(4-Methoxy-phenyl)-2-(4-nitro-phenyl)-acrylonitrile ()
- Key Differences :
- Methoxy (electron-donating) and para-nitro (electron-withdrawing) groups.
- Lacks heterocyclic rings.
- Implications :
- Methoxy group increases solubility but may reduce NLO activity compared to thiazole-containing analogs.
- Para-nitro group enhances intramolecular charge transfer (ICT), a key NLO mechanism .
Biological Activity
(Z)-3-((2-nitrophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile, a compound featuring a thiazole moiety, has garnered attention for its diverse biological activities. Thiazole derivatives are known for their pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Synthesis
The structure of this compound can be broken down into its constituent parts:
- Acrylonitrile backbone
- Thiazole ring
- Nitrophenyl substituent
The synthesis typically involves multi-step reactions including condensation and cyclization processes. For instance, phenylthiazoles can be synthesized through the reaction of thiourea with appropriate aromatic aldehydes or ketones under acidic conditions .
Biological Activity Overview
The biological activities of this compound have been explored in several contexts:
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds containing thiazole rings have shown IC50 values in the low micromolar range against human cancer cell lines . The presence of electron-donating groups on the phenyl ring enhances activity, suggesting structure-activity relationships (SAR) that favor specific substitutions.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| (Z)-3... | A431 | 1.98 |
| (Z)-3... | HT29 | 1.61 |
Antimicrobial Activity
Thiazole derivatives have also demonstrated antimicrobial properties. In studies comparing various thiazole-based compounds, some were found to be effective against both Gram-positive and Gram-negative bacteria, with MIC values suggesting moderate to high efficacy compared to standard antibiotics .
| Compound | Microbial Strain | MIC (µg/mL) |
|---|---|---|
| (Z)-3... | E. faecalis | 100 |
| (Z)-3... | Staphylococcus aureus | 200 |
Anti-inflammatory Properties
Some thiazole derivatives have been implicated in anti-inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines. This suggests that this compound may also exhibit similar properties, warranting further investigation into its mechanism of action.
Case Studies and Research Findings
- PPARγ Agonistic Activity : A study highlighted the agonistic activity of phenylthiazole acids on PPARγ, indicating that modifications in the thiazole structure can significantly enhance biological activity . The compound's interaction with PPARγ suggests potential applications in metabolic disorders.
- Anticancer Mechanisms : Molecular dynamics simulations indicated that certain thiazole derivatives interact with cancer-related proteins through hydrophobic contacts and hydrogen bonding, elucidating their mechanisms of action .
- Antimicrobial Efficacy : Another study demonstrated the synthesis of new phenylthiazolamine derivatives with promising antimicrobial activity comparable to established antibiotics . The structure-based activity relationship emphasized the importance of specific substitutions for enhanced efficacy.
Q & A
Basic: What synthetic methodologies are commonly employed for preparing (Z)-3-((2-nitrophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile?
Answer:
The compound is synthesized via Knoevenagel condensation between 2-(benzothiazol-2-yl)-3-oxopentanedinitrile and substituted aromatic aldehydes. Evidence from analogous acrylonitrile derivatives (e.g., 2-(benzothiazol-2-yl)-3-(substituted phenyl)acrylonitrile) suggests using ethanol or DMF as solvents with catalytic bases (e.g., piperidine) at reflux (80–100°C) for 6–12 hours . Purification typically involves recrystallization from ethanol or column chromatography. Key variables include steric/electronic effects of substituents on the aldehyde and precise control of reaction time to favor the (Z)-isomer .
Basic: Which spectroscopic techniques are critical for structural validation of this compound?
Answer:
- 1H/13C NMR : Confirm regiochemistry via coupling constants (e.g., J = 12–16 Hz for acrylonitrile protons in (Z)-configuration) and aromatic splitting patterns. For example, nitrophenyl protons show deshielding at δ 7.8–8.5 ppm .
- IR Spectroscopy : Detect C≡N stretch (~2220 cm⁻¹), NO₂ asymmetric/symmetric stretches (~1520 and ~1350 cm⁻¹), and thiazole C=N (~1600 cm⁻¹) .
- Single-crystal XRD : Resolve stereochemistry and intermolecular interactions (e.g., π-π stacking in thiazole/nitro groups) .
Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NOE correlations or anomalous melting points)?
Answer:
Discrepancies often arise from isomeric impurities or polymorphism .
- HPLC-MS : Quantify isomeric purity using reverse-phase C18 columns (acetonitrile/water gradient) .
- DSC/TGA : Assess thermal stability and polymorph transitions (e.g., endothermic peaks at 180–220°C) .
- Variable-temperature NMR : Monitor dynamic processes (e.g., hindered rotation in nitrophenyl groups) .
Advanced: What computational approaches are suitable for predicting electronic properties and reactivity?
Answer:
- DFT calculations (B3LYP/6-311G )**: Model frontier molecular orbitals (HOMO-LUMO gaps) to predict charge-transfer interactions, especially for thiazole→nitrophenyl conjugation .
- Molecular docking : Screen for bioactivity (e.g., kinase inhibition) by aligning the acrylonitrile moiety with ATP-binding pockets .
- Validate computational models against experimental XRD bond lengths (e.g., C=C: ~1.34 Å, C≡N: ~1.15 Å) .
Basic: What are the stability considerations for handling this compound under laboratory conditions?
Answer:
- Light sensitivity : Store in amber vials at –20°C to prevent nitro group degradation.
- Moisture : Avoid hydrolysis of the nitrile group by using anhydrous solvents (e.g., molecular sieves in DMF) .
- pH stability : Test degradation in buffered solutions (pH 2–12) via UV-Vis monitoring (λmax ~350 nm for nitrophenyl absorption) .
Advanced: How can structure-activity relationships (SARs) be explored for derivatives of this compound?
Answer:
- Substituent variation : Synthesize analogs with electron-withdrawing (e.g., Cl, CF₃) or donating (e.g., OMe, NH₂) groups on the phenylthiazole or nitrophenyl rings .
- Biological assays : Compare IC₅₀ values in enzyme inhibition studies (e.g., EGFR kinase) with Hammett σ constants of substituents.
- QSAR modeling : Corrogate steric (molar refractivity) and electronic (Hammett) parameters with activity data .
Advanced: What mechanistic insights explain the regioselectivity observed in its synthesis?
Answer:
Regioselectivity arises from nucleophilic attack at the α-position of the carbonyl group in the Knoevenagel reaction.
- Steric effects : Bulky substituents on the aldehyde favor attack at the less hindered site.
- Electronic effects : Electron-deficient aldehydes (e.g., nitro-substituted) enhance electrophilicity at the α-carbon .
- Kinetic vs. thermodynamic control : Shorter reaction times favor kinetic (Z)-isomer, while prolonged heating may shift to (E)-isomer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
